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Introduction

Bruton’s tyrosine kinase (BTK) is an intracellular signaling enzyme that regulates both B-lymphocyte and

myeloid cell functions, making it a promising therapeutic target for autoimmune disorders like multiple

sclerosis (MS) [1]. Fenebrutinib is a potent, selective, noncovalent, reversible, and brain-penetrant BTK

inhibitor currently in Phase III clinical trials for relapsing and primary progressive MS [1] [2]. A key

challenge in neuroscience has been the limited translatability of rodent models, particularly for studying

human-specific microglial functions [1]. This application note provides a detailed protocol for utilizing

immunocompetent human brain organoids (IMHBOs) to model neuroinflammation and assess the

efficacy of fenebrutinib in blocking distinct human microglial signaling pathways, specifically those

activated via the Fc gamma receptor (FcγR) [1].

The integration of microglia into brain organoids is critical, as their absence can lead to overlooked

inflammatory effects, as demonstrated in studies of viral infection responses where only microglia-

containing organoids replicated the full scope of neural damage and the protective effects of drugs like

ibuprofen [3]. The "Hi-Q" method for generating high-quantity, high-quality brain organoids ensures the

reproducibility required for robust drug screening [4].
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Key Experimental Findings

Recent research demonstrates that fenebrutinib specifically blocks the deleterious effects of microglial FcγR

activation in human brain cell systems [1] [5]. The tables below summarize the core findings and the specific

pathways investigated.

Table 1: Summary of Fenebrutinib's Effects on Human Microglial Pathways

Pathway or Process
Impact of
Fenebrutinib

Observed Outcomes / Key Metrics

Fc Gamma Receptor (FcγR) Blocks (Inhibits) Reduces cytokine/chemokine release, prevents
microglial clustering, reduces neurite damage [1]

Cholesterol Metabolism Modulates Gene expression changes identified [1]

Matrix Metalloproteinase
(MMP) Production

Modulates Gene expression changes identified [1]

Toll-like Receptor 4 (TLR4) No Significant
Impact

No significant effect on associated inflammatory

pathways [1] [5]

NLRP3 Inflammasome No Significant
Impact

No significant effect on inflammasome activation

[1] [5]

Myelin Phagocytosis No Significant
Impact

Phagocytic activity remains unchanged [1]

Table 2: Quantitative Data from Functional Assays

Assay Type System Used Key Quantitative Readouts

Cytokine/Chemokine
Release

Human iPSC-derived
microglia, Brain tricultures

Measurement of pro-inflammatory
cytokines (e.g., IL-1β, TNF-α) via ELISA

or multiplex immunoassays [1]
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Assay Type System Used Key Quantitative Readouts

Microglial Clustering &
Neurite Damage

Brain tricultures,
Immunocompetent Human

Brain Organoids (IMHBOs)

High-content imaging analysis of cluster
size/number, neurite length quantification

(e.g., via β-III-tubulin staining) [1]

Gene Expression
Analysis

Human iPSC-derived

microglia

RNA sequencing (e.g., single-cell RNA-

seq) to identify pathways like
inflammation, MMP production, and

cholesterol metabolism [1]

Detailed Experimental Protocols

Protocol 1: Generation of High-Quantity (Hi-Q) Brain Organoids

This protocol, adapted from a Nature Communications paper, enables the reliable production of thousands of

uniform brain organoids, ideal for drug screening [4].

Key Equipment & Reagents: Custom-designed spherical plate made of Cyclo-Olefin-Copolymer
(COC) with 185 microwells (1x1mm opening, 180µm round base) per well; Neural Induction Medium;

Spinner flask bioreactors; SB431542 (TGF-β inhibitor); Dorsomorphin (BMP inhibitor) [4].
Procedure:

hiPSC Dissociation: Dissociate human induced pluripotent stem cells (hiPSCs) into a single-
cell suspension. A ROCK inhibitor can be used at this stage to alleviate cell death.

Neurosphere Formation: Seed 10,000 dissociated hiPSCs per microwell in neural induction
medium. Omit the ROCK inhibitor after 24 hours to prevent ectopic stress pathways.

Transfer to Bioreactors: On day 5, transfer the uniform-sized, Matrigel-free neurospheres to
spinner bioreactors containing 75 mL of neurosphere medium.

Neural Differentiation: On day 9, switch to a brain organoid differentiation medium
supplemented with 5 µM SB431542 and 0.5 μM Dorsomorphin to initiate undirected neural

differentiation.
Organoid Maturation: On day 30, switch to a brain organoid maturation medium. Culture

organoids in the spinner flasks at 25 RPM for up to 150 days for long-term studies [4].

Protocol 2: Establishing Microglia-Containing Brain Tricultures
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This protocol creates a complex multicellular system to study cell-cell interactions and neurite damage [1].

Key Equipment & Reagents: 96-well plates coated with dendritic polyglycerol amine and laminin;
iCell Astrocytes (Fujifilm Cellular Dynamics); Neurogenin 2-inducible neurons (iNGN2); iCell Microglia

(Fujifilm Cellular Dynamics); Neurobasal Medium supplemented with B27, GlutaMAX, BDNF, and
doxycycline [1].

Procedure:
Plate Coating: Coat 96-well plates with dendritic polyglycerol amine (100 µg/mL, overnight)

followed by laminin (10 µg/mL, 2 hours).
Seeding of Astrocytes and Neurons: On day 1, seed a co-culture of iAstrocytes (0.5×10⁴

cells/well) and iNGN2 neurons (1.5×10⁴ cells/well) in supplemented Neurobasal Medium with a
ROCK inhibitor. After 1 hour, replace the medium with one lacking the ROCK inhibitor.

Medium Exchange: On day 3, exchange the medium with fresh supplemented Neurobasal
Medium containing laminin (1 µg/mL) and the mitotic inhibitor ara-C (0.5 µM).

Microglia Integration: On day 5, thaw and plate iCell Microglia at 1.5×10⁴ cells/well in a 1:1
mixture of supplemented Neurobasal Medium and iCell Microglia Complete Maintenance

Medium.
Maintenance and Treatment: Perform 50% medium exchanges on days 7, 10, and 12. The

triculture is ready for experimental treatments, such as FcγR activation and fenebrutinib
application, on day 15 [1].

Protocol 3: Assessing Fenebrutinib Efficacy via FcγR Activation

This core protocol details how to challenge the system and test the drug's effects.

Key Reagents: Fenebrutinib (prepare a stock solution in DMSO); Control IgG and immune

complexes (e.g., aggregated IgG) to activate FcγR; Cell viability assays; ELISA kits for cytokines;
RNA extraction kits [1].

Procedure:
Pre-treatment: Pre-incubate mature brain organoids or tricultures with fenebrutinib (e.g., at a

range of concentrations from 1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g.,
2-4 hours).

FcγR Activation: Stimulate the system by adding immune complexes or other FcγR agonists to
the culture medium.

Incubation and Sample Collection: Incubate for 24-72 hours. Post-incubation, collect
conditioned medium for cytokine analysis and lyse cells for RNA extraction and gene

expression profiling.
Functional and Morphological Analysis:
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Cytokine Release: Quantify levels of cytokines (e.g., IL-6, IL-1β, TNF-α) in the

conditioned medium using ELISA.
Gene Expression: Perform RNA sequencing or RT-qPCR to analyze pathways related to

inflammation, matrix metalloproteinases, and cholesterol metabolism.
Imaging: Fix cultures and immunostain for microglial markers (Iba1) and neuronal

markers (β-III-tubulin). Use high-content imaging to quantify microglial clustering and
neurite density/damage [1].

Signaling Pathways and Workflow Visualizations

The following diagrams, generated with Graphviz DOT language, illustrate the specific signaling pathway

targeted by fenebrutinib and the integrated experimental workflow.

BTK Inhibitor Mechanism in Microglia

The diagram below illustrates the specific FcγR signaling pathway in microglia that is inhibited by

fenebrutinib, and the pathways it does not affect.

FcγR Activation

BTK

 Activates

Microglial Response

Fenebrutinib

 Inhibits

Output:
Cytokine Release,

Microglial Clustering,
Neurite Damage

TLR4 Signaling

No Significant Impact

NLRP3 Inflammasome Myelin Phagocytosis
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Click to download full resolution via product page

Integrated Experimental Workflow

This flowchart outlines the complete experimental process from organoid generation to data analysis.
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Discussion and Conclusion
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The data generated from these protocols demonstrates that fenebrutinib exerts a targeted inhibitory effect

on human microglia by blocking FcγR-dependent signaling, which is implicated in the compartmentalized

inflammation of MS [1]. This specificity is crucial, as fenebrutinib did not broadly suppress all microglial

functions, leaving TLR4 signaling, NLRP3 inflammasome activation, and myelin phagocytosis intact [1] [5].

This selective mechanism of action potentially offers a refined therapeutic approach compared to broad anti-

inflammatory agents.

The clinical relevance of targeting BTK in microglia is underscored by positive Phase III trial results

announced in November 2025. Fenebrutinib significantly reduced relapses in relapsing MS and slowed

disability progression in primary progressive MS, showing non-inferiority to ocrelizumab [2]. The protocols

outlined here, utilizing reproducible Hi-Q organoids and complex tricultures, provide a robust and human-

relevant preclinical framework for modeling neuroinflammation and evaluating next-generation BTK

inhibitors. They enable the dissection of cell-type-specific responses and the assessment of compounds

designed to address chronic inflammation within the central nervous system.
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[https://www.smolecule.com/products/b002954#fenebrutinib-brain-organoid-model-

neuroinflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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